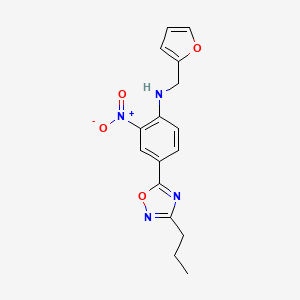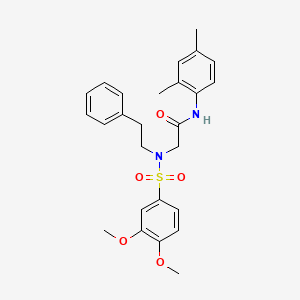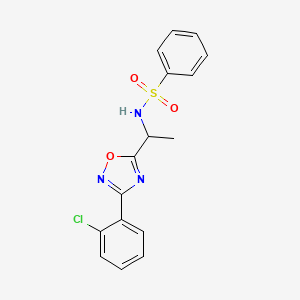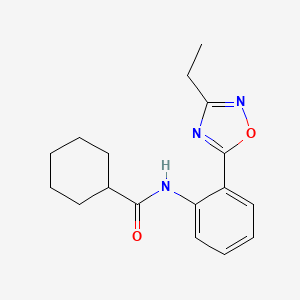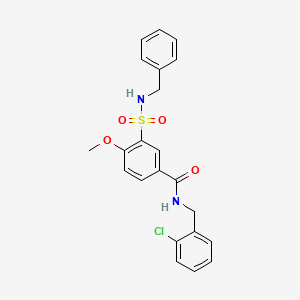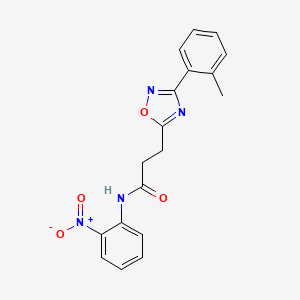
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTO is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work by disrupting the function of certain enzymes and proteins in biological systems. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could explain its potential use as an anti-inflammatory drug, as acetylcholine has been implicated in the regulation of inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (cell death) in cancer cells, which could make it a potential anticancer drug. This compound has also been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its fluorescent properties. The compound can be used to label and track specific molecules or cells in biological systems, which makes it a valuable tool for studying biological processes. In addition, this compound has been shown to have a range of biological activities, which makes it a promising candidate for the development of new drugs.
However, there are also some limitations to using this compound in lab experiments. For example, the compound can be toxic at high concentrations, which could limit its use in certain applications. In addition, the exact mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could be the development of new drugs based on the compound's antimicrobial and anti-inflammatory properties. Another area of research could be the development of new imaging techniques based on the compound's fluorescent properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with o-tolyl hydrazine to form 2-(o-tolyl)hydrazono)-2-nitrobenzene. This compound can then be reacted with ethyl acetoacetate and acetic anhydride to form this compound.
Applications De Recherche Scientifique
N-(2-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of fluorescence imaging. This compound is a fluorescent compound, which means that it can be used to label and track specific molecules or cells in biological systems. This makes it a valuable tool for studying biological processes such as cell signaling, protein interactions, and gene expression.
This compound has also been studied for its potential applications in the development of new drugs. The compound has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory activity, which could make it a useful drug for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-6-2-3-7-13(12)18-20-17(26-21-18)11-10-16(23)19-14-8-4-5-9-15(14)22(24)25/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCIEVNFPKYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
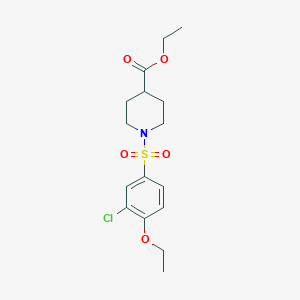
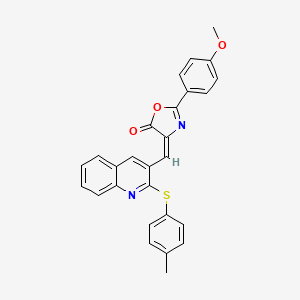

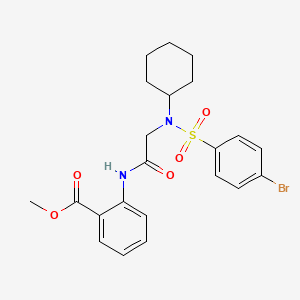

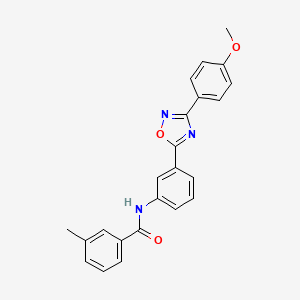
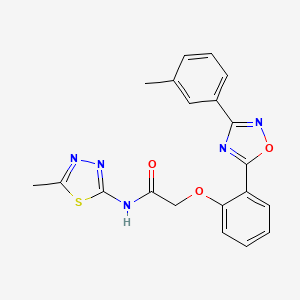
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)

